molecular formula C11H14ClNO2 B2356654 Tert-butyl 2-(2-chloropyridin-3-YL)acetate CAS No. 1260675-31-7

Tert-butyl 2-(2-chloropyridin-3-YL)acetate

Cat. No. B2356654
CAS RN: 1260675-31-7
M. Wt: 227.69
InChI Key: JCLLWIAONURJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(2-chloropyridin-3-YL)acetate is represented by the InChI code: 1S/C11H14ClNO2/c1-11(2,3)15-9(14)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3. This indicates that the molecule consists of a pyridine ring substituted with a chlorine atom and an acetate group, which is further substituted with a tert-butyl group.


Physical And Chemical Properties Analysis

Tert-butyl 2-(2-chloropyridin-3-YL)acetate has a molecular weight of 227.69. It is typically stored at room temperature .

Scientific Research Applications

Synthesis of Specific Compounds

Tert-butyl 2-(2-chloropyridin-3-yl)acetate plays a crucial role in the synthesis of various compounds. For instance, it is used in the preparation of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, which is synthesized using tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate as a raw material (Jin Dong-yuan, 2010). Additionally, it is involved in the two-step synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from commercially available materials (Jeremy P. Scott, 2006).

Catalytic Activities and Chemical Transformations

This compound also finds applications in catalytic processes and chemical transformations. For instance, a study on Zn-catalyzed tert-butyl nicotinate-directed amide cleavage highlights its role in biomimetic metallo-exopeptidase activity (Clarence C. D. Wybon et al., 2018). It's also part of the synthesis process of various derivatives like 3,5,6-trihydroxyhexanoic acid derivative, a chiral side chain of statins (Choi Hyeong-Wook, Hyunik Shin, 2008).

Role in Material Science and Engineering

In the field of material science and engineering, tert-butyl 2-(2-chloropyridin-3-yl)acetate is utilized in creating functional materials. An example is its use in the assembly of a polymeric-based ternary europium (III) complex system for optical sensing structures (Xiangqian Li et al., 2019).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, this compound is part of the synthesis of various ligands and active pharmaceutical ingredients. For example, it is involved in the synthesis of 2-aminopyrimidine-containing histamine H4 receptor ligands, which have potential therapeutic applications (R. Altenbach et al., 2008).

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-chloropyridin-3-YL)acetate is not specified as it is primarily used for research purposes and is not intended for human or veterinary use.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-(2-chloropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-9(14)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLLWIAONURJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-chloropyridin-3-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.